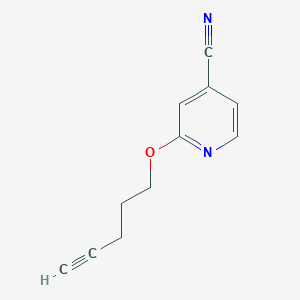

2-(Pent-4-ynyloxy)isonicotinonitrile

Description

Properties

IUPAC Name |

2-pent-4-ynoxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-2-3-4-7-14-11-8-10(9-12)5-6-13-11/h1,5-6,8H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVRXUYCDRBBLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCOC1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves the nucleophilic substitution of a suitable halogenated pyridine derivative with a pent-4-ynol derivative to form the ether linkage, followed by nitrile group introduction.

Step-by-step Procedure:

Step 1: Synthesis of Pent-4-ynol Derivative

Commercially available or synthesized via propargylation of suitable alcohols, such as 4-bromobut-1-yne, using magnesium or lithium reagents.Step 2: Activation of Isonicotinonitrile

The isonicotinonitrile can be activated by halogenation (e.g., chlorination or bromination at the 2-position) to facilitate nucleophilic substitution.Step 3: Nucleophilic Substitution

The pent-4-ynol derivative, converted into its alkoxide form using sodium hydride or potassium tert-butoxide, is reacted with the halogenated isonicotinonitrile under inert atmosphere, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).Step 4: Ether Formation

The nucleophilic attack results in the formation of the ether linkage, yielding 2-(Pent-4-ynyloxy)isonicotinonitrile .

Reaction Conditions:

- Temperature: 0–80°C

- Solvent: DMF or DMSO

- Base: Sodium hydride or potassium tert-butoxide

- Atmosphere: Inert (nitrogen or argon)

Research Data:

- Similar ether formation reactions have been successfully conducted with yields ranging from 64% to 88%, depending on the specific conditions and reagents used.

Sonogashira Coupling Strategy

Method Overview:

This method employs a palladium-catalyzed cross-coupling between a halogenated pyridine derivative and a terminal alkyne, followed by functional group transformations if necessary.

Step-by-step Procedure:

Step 1: Preparation of Halogenated Isonicotinonitrile

Starting from isonicotinonitrile, halogenate at the 2-position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).Step 2: Sonogashira Coupling

React the halogenated pyridine with pent-4-ynyl or pent-4-ynyl derivatives in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), copper iodide, and a base such as triethylamine in an inert atmosphere.Step 3: Purification

The resulting product, This compound , is purified via column chromatography.

Reaction Conditions:

- Temperature: 25–80°C

- Solvent: Tetrahydrofuran (THF) or toluene

- Catalyst: Pd(PPh₃)₄

- Atmosphere: Nitrogen or argon

Research Data:

- Yields for this method can reach up to 88%, with reaction times around 0.5–3 hours under microwave or conventional heating.

Direct Alkynylation Using Copper-Catalyzed Coupling

Method Overview:

This approach involves direct coupling of a suitable precursor with a terminal alkyne in the presence of copper catalysts.

Step-by-step Procedure:

Step 1: Synthesis of the precursor pyridine derivative with a suitable leaving group (e.g., halogen or triflate).

Step 2: Coupling with pent-4-ynol or its derivatives using copper(I) iodide, cesium carbonate, and a polar aprotic solvent like DMSO at elevated temperatures (~100°C).

Step 3: Workup and purification to isolate the target compound.

Research Data:

- Yields are generally around 54–64%, with reaction times of 20–48 hours.

Summary Data Table of Preparation Methods

| Method | Key Reagents | Typical Yield | Reaction Conditions | Remarks |

|---|---|---|---|---|

| Nucleophilic substitution | Sodium hydride, DMF, halogenated pyridine | 64–88% | 0–80°C, inert atmosphere | Widely applicable, high yields |

| Sonogashira coupling | Pd catalyst, CuI, triethylamine | Up to 88% | 25–80°C, THF or toluene | Suitable for aryl halides, versatile |

| Copper-catalyzed alkynylation | Copper iodide, cesium carbonate | 54–64% | 20–100°C, DMSO | Longer reaction times, moderate yields |

Research Findings & Notes

- The synthesis of This compound benefits significantly from palladium-catalyzed cross-coupling reactions, especially Sonogashira coupling, which offers high efficiency and selectivity.

- The nucleophilic substitution route is advantageous for its simplicity and high yields, especially when starting from halogenated pyridine derivatives.

- The choice of solvent, temperature, and catalysts critically influences the yield and purity of the final compound.

- The functionalization of the alkyne group allows further derivatization, expanding the compound's potential applications in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-4-ynyloxy)isonicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(Pent-4-ynyloxy)isonicotinonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(Pent-4-ynyloxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming complexes that can influence various chemical and biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(Pent-4-ynyloxy)isonicotinonitrile with related pyridine derivatives:

| Compound Name | Key Functional Groups | Molecular Weight (g/mol) | Notable Reactivity/Applications |

|---|---|---|---|

| This compound | Nitrile, alkynyl ether | 174.21 (estimated) | Click chemistry, drug intermediates |

| 4-Pyridinecarbonitrile (Isonicotinonitrile) | Nitrile | 107.10 | Ligand in catalysis, agrochemicals |

| 2-Pyridinecarboxaldehyde | Aldehyde | 107.10 | Electrophilic substitution reactions |

| 2-(Allyl(4-nitrophenyl)amino)-N-(2-bromobenzyl)-4-methylpentanamide | Amide, allyl, nitro, bromo groups | ~500 (estimated) | Multi-component reactions, drug leads |

Key Observations :

Reactivity Differences :

- The alkynyl ether in the target compound enables click chemistry, whereas amides in rely on nucleophilic acyl substitutions.

Biological Activity

2-(Pent-4-ynyloxy)isonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pent-4-ynyl ether group attached to an isonicotinonitrile moiety. This structure is significant as it may influence the compound's interaction with biological targets.

Molecular Formula: CHNO

Molecular Weight: 215.24 g/mol

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity: The compound has shown potential as an inhibitor of certain enzymes, which may lead to increased concentrations of neurotransmitters such as acetylcholine, thus influencing cholinergic signaling pathways.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the treatment of infections.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase (AChE) inhibition | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies and Research Findings

Recent studies have investigated the biological effects of this compound:

- Neuroprotective Effects: A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme activities. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease.

- Anticancer Properties: In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through activation of caspase pathways.

- Antimicrobial Activity: Research indicated that the compound has significant activity against several bacterial strains, particularly those resistant to conventional antibiotics. This positions it as a potential candidate for developing new antimicrobial agents.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when publishing data on novel nitrile derivatives?

- Methodological Answer : Disclose all hazards (e.g., acute toxicity, handling precautions) in the manuscript’s experimental section. Cite Material Safety Data Sheets (MSDS) for precursor compounds. For biological studies, include institutional review board (IRB) approval for in vitro/in vivo assays. Adhere to the Beilstein Journal’s guidelines for supplemental data archiving .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.